molecular formula C10H9N3O4S B14010239 N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 92057-24-4

N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B14010239
CAS No.: 92057-24-4
M. Wt: 267.26 g/mol
InChI Key: CSCRHSDPXRZJFY-UHFFFAOYSA-N
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Description

N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide is a compound belonging to the class of nitrofurans Nitrofurans are compounds containing a furan ring which bears a nitro group

Preparation Methods

The synthesis of N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide to form 5-nitro-2-furylthiazole. This intermediate is then reacted with propanoyl chloride to yield the final product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce oxidative stress is a key factor in its antimicrobial and anticancer properties.

Comparison with Similar Compounds

N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide can be compared with other nitrofuran compounds, such as:

The uniqueness of N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

92057-24-4

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C10H9N3O4S/c1-2-8(14)12-10-11-6(5-18-10)7-3-4-9(17-7)13(15)16/h3-5H,2H2,1H3,(H,11,12,14)

InChI Key

CSCRHSDPXRZJFY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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